4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine
Overview
Description
4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is a chemical compound with the molecular formula C12H9Cl3N2O. It is an intermediate in the synthesis of various other compounds, including 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one, which is a metabolite of Triclabendazole, an anthelmintic drug used to treat liver fluke infections .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is the liver fluke, Faciola hepatica . This compound is an intermediate in the synthesis of Triclabendazole , a halogenated benzimidazole compound that possesses high activity against immature and adult stages of the liver fluke .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It undergoes cyclizations and cyclocondensations to form benzimidazoles . This process involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline . This is then reduced in the presence of Raney nickel to obtain this compound .
Biochemical Pathways
The compound affects the biochemical pathways involved in the life cycle of the liver fluke. The cyclization and cyclocondensation reactions it undergoes lead to the formation of benzimidazoles , which are known to interfere with the energy metabolism of parasites by inhibiting the polymerization of tubulin into microtubules .
Pharmacokinetics
As an intermediate in the synthesis of triclabendazole , its ADME properties may be inferred from those of Triclabendazole
Result of Action
The result of the compound’s action is the disruption of the energy metabolism of the liver fluke, leading to its death . This makes this compound an effective anthelmintic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine involves several steps:
Condensation Reaction: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.
Reduction Reaction: The nitro group in 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide is reduced using Raney nickel to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, particularly the nitro group.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel is a typical reducing agent used in the synthesis of this compound.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .
Scientific Research Applications
4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of Triclabendazole, it plays a crucial role in the development of anthelmintic drugs.
Industry: The compound is used in the production of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A precursor in the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one: A metabolite of Triclabendazole.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Triclabendazole. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWEKICDTYSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433533 | |
Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139369-42-9 | |
Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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